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molecular formula C4H5F3O3 B1591677 Methyl 2,2,2-trifluoroethyl carbonate CAS No. 156783-95-8

Methyl 2,2,2-trifluoroethyl carbonate

Cat. No. B1591677
M. Wt: 158.08 g/mol
InChI Key: GBPVMEKUJUKTBA-UHFFFAOYSA-N
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Patent
US08530099B2

Procedure details

In a dry box, methyl chloroformate (219 mL, 268 g, 2.84 mol) was added slowly to a solution containing 2,2,2-trifluoroethanol (233.5 g, 2.335 mol), pyridine (225 g), and dichloromethane (1.2 L, anhydrous) at −10° C. to 30° C. (the dichloromethane was cooled in a freezer before use), with magnetic stirring. The reaction mixture was stirred at room temperature in the dry box overnight. The reaction mixture was then taken out of the dry box, and was washed with 5% HCl (300 mL), followed by 3 washes with 50 mL portions of 5% HCl, one wash with 5% sodium carbonate (100 mL), and 2 washes with 100 mL portions of brine. The organic phase was then dried over anhydrous sodium sulfate. Dichloromethane was removed by rotary evaporation. The residue liquid was distilled with a spinner band column, yielding 185.4 g (46% yield) of pure methyl 2,2,2-trifluoroethyl carbonate, also referred to herein as “FS-D”. NMR analysis data were consistent with literature values (U.S. Pat. No. 5,659,062).
Quantity
219 mL
Type
reactant
Reaction Step One
Quantity
233.5 g
Type
reactant
Reaction Step Two
Quantity
225 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[F:6][C:7]([F:11])([F:10])[CH2:8][OH:9].N1C=CC=CC=1>ClCCl>[C:2](=[O:3])([O:9][CH2:8][C:7]([F:11])([F:10])[F:6])[O:4][CH3:5]

Inputs

Step One
Name
Quantity
219 mL
Type
reactant
Smiles
ClC(=O)OC
Step Two
Name
Quantity
233.5 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
225 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
1.2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature in the dry box overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a freezer before use), with magnetic stirring
WASH
Type
WASH
Details
was washed with 5% HCl (300 mL)
WASH
Type
WASH
Details
wash with 5% sodium carbonate (100 mL), and 2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Dichloromethane was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue liquid was distilled with a spinner band column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(OC)(OCC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 185.4 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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